

# An In-depth Technical Guide to 3,5-Dinitrosalicylhydrazide-15N2

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Compound of Interest		
Compound Name:	DNSAH-15N2	
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# Core Principles and Applications for Researchers and Drug Development Professionals

Introduction: 3,5-Dinitrosalicylhydrazide-15N2 (**DNSAH-15N2**) is a stable isotope-labeled form of 3,5-Dinitrosalicylhydrazide (DNSAH). Its primary application in scientific research and drug development is as an internal standard for the quantitative analysis of DNSAH, the principal metabolite of the nitrofuran antibiotic, Nifursol. Due to the rapid metabolism of Nifursol in vivo, regulatory monitoring of its illegal use in food-producing animals focuses on the detection of the more persistent DNSAH residue. The use of a stable isotope-labeled internal standard like **DNSAH-15N2** is crucial for accurate and precise quantification by mass spectrometry-based methods, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.

### **Physicochemical Properties**

The fundamental properties of 3,5-Dinitrosalicylhydrazide-15N2 are summarized below. These values are critical for method development, particularly in mass spectrometry.



Property	Value	Source
Chemical Formula	C7H6 <sup>15</sup> N2N2O6	[1][2]
Molecular Weight	~244.13 g/mol	[3][4]
Exact Mass	244.02280371 Da	[3]
CAS Number	1346598-09-1	[3][4]
Synonyms	DNSAH-15N2, Nifursol- desfurfuryliden-15N2	[3][4]
Purity	>95% (HPLC)	[5]
Storage Temperature	-20°C	[5]

### **Metabolic Pathway of Nifursol**

Nifursol undergoes rapid metabolism in animals, with the primary and stable metabolite being 3,5-Dinitrosalicylhydrazide (DNSAH). This metabolic conversion is the basis for using DNSAH as a marker residue for Nifursol administration.



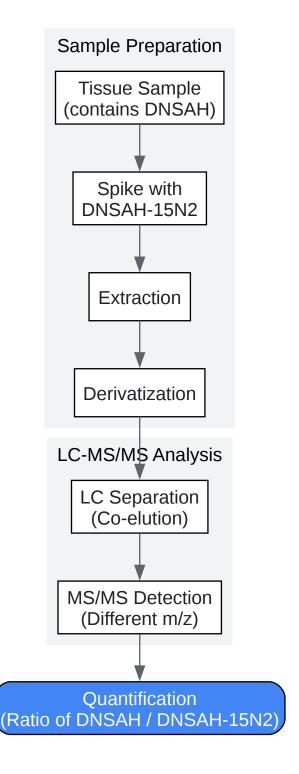
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Caption: Metabolic conversion of Nifursol to its stable marker residue, DNSAH.

## Role as an Internal Standard in Quantitative Analysis

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. 3,5-Dinitrosalicylhydrazide-15N2 is an ideal internal standard for DNSAH analysis because it co-elutes with the analyte and has a distinct mass shift, allowing for simultaneous detection and quantification.





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Caption: Workflow for using **DNSAH-15N2** as an internal standard in DNSAH analysis.

### **Experimental Protocols**



The following sections outline a typical experimental workflow for the determination of DNSAH in food matrices using 3,5-Dinitrosalicylhydrazide-15N2 as an internal standard, based on published analytical methods.[6][7]

#### **Sample Preparation and Extraction**

- Homogenization: A representative sample of the tissue (e.g., muscle, liver, honey) is homogenized.
- Internal Standard Spiking: A known amount of 3,5-Dinitrosalicylhydrazide-15N2 solution is added to the homogenized sample.
- Hydrolysis: The sample is subjected to acidic hydrolysis (e.g., with hydrochloric acid) to release tissue-bound DNSAH residues.[6]
- Derivatization: 2-nitrobenzaldehyde is added to the sample, which is then incubated (e.g., at 37°C for 16 hours) to form the nitrophenyl derivative of both DNSAH and **DNSAH-15N2**. This step improves chromatographic retention and detection sensitivity.[6][8]
- Neutralization and Extraction: The pH of the solution is adjusted to neutral, and the derivatives are extracted into an organic solvent, typically ethyl acetate.
- Solvent Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in a suitable solvent mixture for LC-MS/MS analysis.

#### **UPLC-MS/MS Analysis**

The following table summarizes typical parameters for the analysis of the derivatized DNSAH.



Parameter	Typical Value/Condition
Chromatography System	Ultra-Performance Liquid Chromatography (UPLC)
Column	C18 reverse-phase column
Mobile Phase	Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol)[7]
Ionization Source	Electrospray Ionization (ESI), often in negative mode[6]
Mass Spectrometry	Tandem Mass Spectrometer (MS/MS)
Detection Mode	Multiple Reaction Monitoring (MRM)

#### **Method Validation Data**

The following tables present typical performance characteristics for analytical methods developed for the quantification of DNSAH, where 3,5-Dinitrosalicylhydrazide-15N2 serves as the internal standard. These data demonstrate the suitability of the methods for regulatory monitoring.

Table 1: Method Performance in Various Food Matrices[6]



Matrix	Concentration Levels (µg/kg)	Average Recovery (%)	Relative Standard Deviation (%)
Chicken Liver	0.5, 2.0, 10	75.8 - 108.4	< 9.8
Pork Liver	0.5, 2.0, 10	75.8 - 108.4	< 9.8
Lobster	0.5, 2.0, 10	75.8 - 108.4	< 9.8
Shrimp	0.5, 2.0, 10	75.8 - 108.4	< 9.8
Eel	0.5, 2.0, 10	75.8 - 108.4	< 9.8
Sausage	0.5, 2.0, 10	75.8 - 108.4	< 9.8
Honey	0.5, 2.0, 10	75.8 - 108.4	< 9.8

Table 2: Method Performance in Honey[8]

Parameter	Value
Linearity Range	0.1 - 200 μg/L
Correlation Coefficient (r)	> 0.9991
Limit of Detection (LOD)	0.1 μg/kg
Limit of Quantification (LOQ)	0.3 μg/kg
Average Recovery (at 0.2-2.0 μg/kg)	98.5% - 102.3%
Relative Standard Deviation (RSD)	1.1% - 5.4%

Table 3: Method Performance in Shrimp and Fish[7]



Parameter	Value
Linearity Range	0.25 - 2.0 μg/kg
Trueness (Recovery)	82.8% - 118.1%
Repeatability (RSDr)	≤ 14%
Within-lab Reproducibility (RSDwr)	≤ 16.9%
Decision Limit (CCα)	0.32 - 0.36 μg/kg

#### Conclusion

3,5-Dinitrosalicylhydrazide-15N2 is an indispensable tool for the accurate and reliable quantification of the Nifursol metabolite, DNSAH, in complex biological matrices. Its use as an internal standard in LC-MS/MS methods is well-established and validated, enabling sensitive detection at levels relevant for food safety and regulatory compliance. The detailed protocols and performance data presented in this guide underscore the robustness of analytical strategies employing this stable isotope-labeled compound.

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